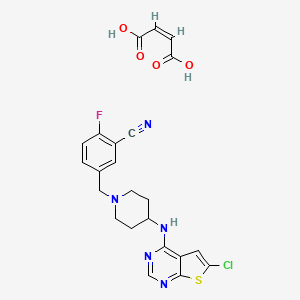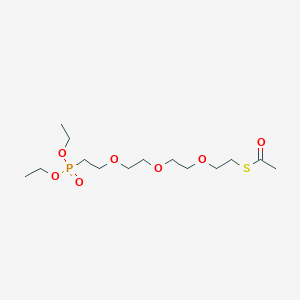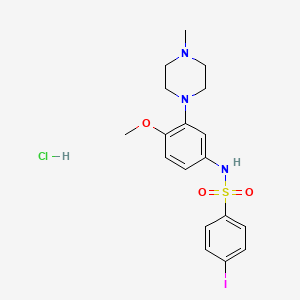
PRX-08066 Maleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of maleic acid derivatives, including PRX-08066, often involves bio-based chemicals or biomass-derived compounds. Wojcieszak et al. (2015) discussed the synthesis of maleic acid from biomass-derived chemicals using both homogeneous and heterogeneous catalysts, highlighting the advancements and technical challenges in the field (Wojcieszak et al., 2015). Similarly, Kubota and Choi (2018) reported an electrochemical oxidation method to convert furfural, a key biomass-derived chemical, into maleic acid, offering a sustainable approach to its synthesis (Kubota & Choi, 2018).
Molecular Structure Analysis
The molecular structure of maleic acid has been extensively studied to understand its properties and reactivity. James and Williams (1974) provided a detailed refinement of the crystal structure of maleic acid, revealing insights into its intramolecular and intermolecular hydrogen bonding (James & Williams, 1974). This foundational work aids in understanding the structural basis of PRX-08066 Maleic acid's behavior.
Chemical Reactions and Properties
The chemical reactions involving maleic acid derivatives, including PRX-08066, often focus on their potential for forming complexes and their reactivity towards various substrates. For instance, research by Xu et al. (2007) on the coordination polymers constructed from maleic acid under hydrothermal conditions showcases the compound's versatility in forming new materials with unique properties (Xu et al., 2007).
Physical Properties Analysis
The physical properties of maleic acid and its derivatives, such as PRX-08066, are crucial for their application in various domains. Studies on dissociation behavior, as discussed by Groot et al. (1998), provide valuable information on the behavior of poly(maleic acid) in different environments, which is relevant for understanding the physical properties of maleic acid derivatives (Groot et al., 1998).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity and stability, are essential for its application in synthesis and material science. The study by Weiss et al. (2006) on the electrochemical oxidation of maleic acid provides insights into its oxidation behavior, which is fundamental for understanding the chemical properties of maleic acid derivatives (Weiss et al., 2006).
Scientific Research Applications
Pulmonary Arterial Hypertension Treatment : PRX-08066, identified as a selective 5-hydroxytryptamine receptor 2B antagonist, has been shown to reduce pulmonary arterial hypertension and right ventricular hypertrophy in rat models. This effect was demonstrated in a study using the monocrotaline-induced pulmonary arterial hypertension model in rats, where PRX-08066 significantly improved right ventricular ejection fraction and reduced peak pulmonary artery pressure (Porvasnik et al., 2010).
Toxicogenomics of Maleic Acid : Research into the potential health effects of chronic exposure to maleic acid (a component of PRX-08066) using in silico toxicogenomics approaches has revealed associations with mental disorders, nervous system diseases, cardiovascular diseases, and cancers. This suggests the need for careful consideration of maleic acid's use in food packaging and other applications (Lin et al., 2014).
Effects on Neuronal Cells : A study exploring the effects of maleic acid on human neuronal cells showed that exposure to this compound can decrease cellular calcium and thiol levels. This was the first experimental validation of chemical effects predicted by in silico toxicogenomics approaches and may provide insights into the potential impacts of maleic acid on human health (Wang et al., 2017).
Safety Assessment in Cosmetics : Maleic Acid, often used as a fragrance ingredient and pH adjuster in cosmetics, has been deemed safe for such applications. Its role as a pH adjuster implies that it is usually neutralized into maleate salts, thus minimizing the presence of free Maleic Acid and reducing concerns about dermal or systemic toxicity (International Journal of Toxicology, 2007).
Drug Delivery Applications : Maleic acid has been incorporated into poly-(N-isopropylacrylamide) polymer nanogels for the dual-responsive delivery of doxorubicin hydrochloride. This application showcases the potential of maleic acid in enhancing the functionality of polymer nanogels in drug delivery, particularly for controlled and targeted release mechanisms (Dhanya et al., 2013).
Mechanism of Action
Target of Action
PRX-08066 Maleic acid is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR) . The 5-HT2BR is a type of 5-HT receptor which belongs to the G protein-coupled receptor family. It plays an important role in various physiological and pathological processes including schizophrenia, feeding disorders, perception, depression, migraines, hypertension, anxiety, hallucinogens, and gastrointestinal dysfunctions .
Mode of Action
As a 5-HT2BR antagonist, this compound binds to the 5-HT2BR, inhibiting its activation . This prevents the receptor from responding to 5-HT (serotonin), a neurotransmitter that normally activates the receptor .
Biochemical Pathways
The inhibition of 5-HT2BR by this compound affects several biochemical pathways. In a neuroendocrine tumor (NET) cell line, KRJ-I, this compound inhibited 5-HT secretion and cell proliferation. It also decreased the phosphorylation of ERK1/2, a key protein in the MAPK/ERK pathway, and reduced the synthesis and secretion of profibrotic growth factors such as TGFβ1, CTGF, and FGF2 .
Pharmacokinetics
It has been noted that this compound has good bioavailability and low acute toxicity .
Result of Action
This compound has been shown to have significant effects in a rat model of pulmonary arterial hypertension (PAH). It significantly reduced peak pulmonary artery pressure and right ventricle/body weight ratio. It also improved right ventricular ejection fraction and reduced right ventricular hypertrophy. Furthermore, it led to a significant reduction in medial wall thickening and lumen occlusion of pulmonary arterioles .
Action Environment
It’s worth noting that the effects of this compound were studied in a monocrotaline (mct)-induced pah rat model, suggesting that the compound’s efficacy may be influenced by the presence of certain pathological conditions .
Safety and Hazards
properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYIKXHIQXRXEM-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866206-55-5 |
Source


|
| Record name | Benzonitrile, 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluoro-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866206-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)


